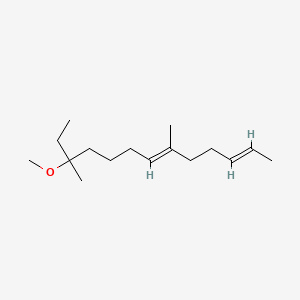
10-Methoxy-1,5,10-trimethyldodeca-1,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methoxy-1,5,10-trimethyldodeca-1,5-diene is an organic compound with the molecular formula C16H28O. It is characterized by its unique structure, which includes a methoxy group and three methyl groups attached to a dodeca-1,5-diene backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methoxy-1,5,10-trimethyldodeca-1,5-diene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dodeca-1,5-diene and methanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as distillation or chromatography to remove any impurities
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification methods ensures that the compound meets the required standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
10-Methoxy-1,5,10-trimethyldodeca-1,5-diene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Halogens, acids, and bases can be used to facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes .
Wissenschaftliche Forschungsanwendungen
10-Methoxy-1,5,10-trimethyldodeca-1,5-diene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in pharmacological research.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 10-Methoxy-1,5,10-trimethyldodeca-1,5-diene involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its reactivity and interactions with other molecules. Detailed studies are required to fully elucidate the pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10-Methoxy-1,5,10-trimethylcyclododeca-1,5-diene
- 10-Methoxy-1,5,10-trimethylcyclododeca-1,5,9-triene
Uniqueness
10-Methoxy-1,5,10-trimethyldodeca-1,5-diene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
75531-54-3 |
|---|---|
Molekularformel |
C16H30O |
Molekulargewicht |
238.41 g/mol |
IUPAC-Name |
(2E,6E)-11-methoxy-6,11-dimethyltrideca-2,6-diene |
InChI |
InChI=1S/C16H30O/c1-6-8-9-12-15(3)13-10-11-14-16(4,7-2)17-5/h6,8,13H,7,9-12,14H2,1-5H3/b8-6+,15-13+ |
InChI-Schlüssel |
WZXXUCGWWVCQNM-YNYATCQHSA-N |
Isomerische SMILES |
CCC(C)(CCC/C=C(\C)/CC/C=C/C)OC |
Kanonische SMILES |
CCC(C)(CCCC=C(C)CCC=CC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


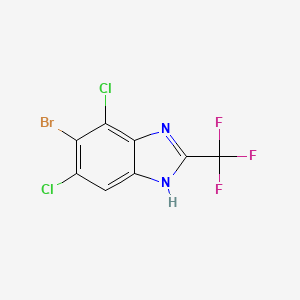
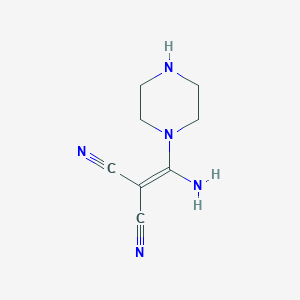
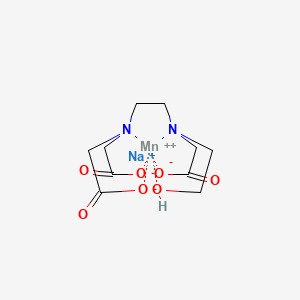
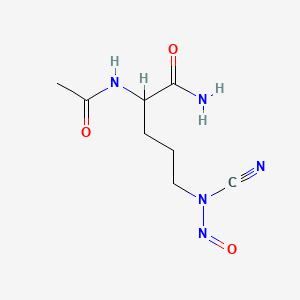
![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-](/img/structure/B13767734.png)
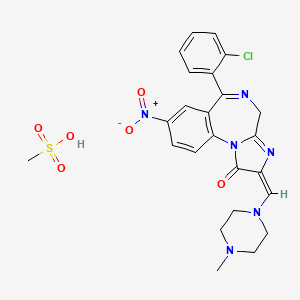
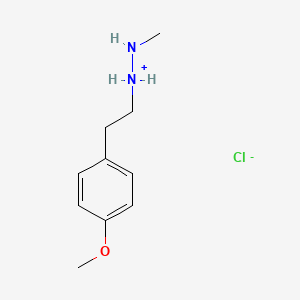
methyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B13767750.png)
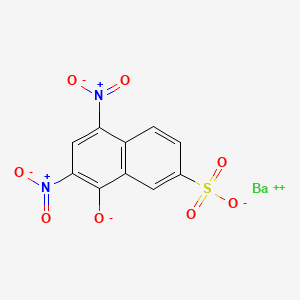


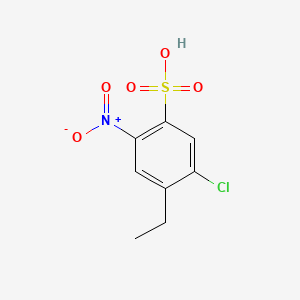
![Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium](/img/structure/B13767784.png)
![2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/2)](/img/structure/B13767791.png)
